(S)-enantiomer FPR1 Antagonist Activity in Human Cells
The (S)-enantiomer of 2-(1-amino-2-hydroxyethyl)-4-fluorophenol demonstrates antagonistic activity against human formyl peptide receptor 1 (FPR1) with an IC50 of 390 nM in a calcium mobilization assay [1].
| Evidence Dimension | Inhibition of fMLF-induced calcium mobilization |
|---|---|
| Target Compound Data | IC50 = 390 nM |
| Comparator Or Baseline | Inactive at >55.69 µM for other analogs |
| Quantified Difference | >142-fold greater potency |
| Conditions | Human HL-60 cells expressing FPR1, Fluo-4AM dye-based scanning fluorimetric analysis |
Why This Matters
The specific antagonism of FPR1 by the (S)-enantiomer at nanomolar concentrations, contrasted with the inactivity of other analogs at micromolar levels, highlights its unique potential for targeting FPR1-mediated inflammatory pathways.
- [1] TargetMine. Activity: Antagonist activity against human FPR1 expressed in human HL-60 cells assessed as inhibition of fMLF-induced calcium mobilization. View Source
